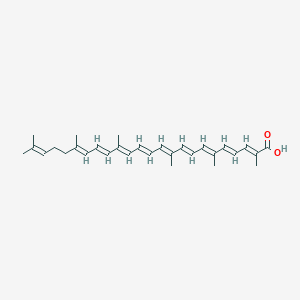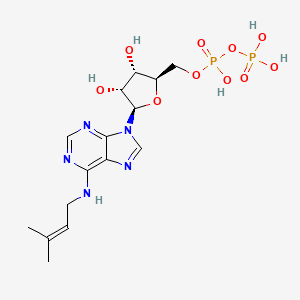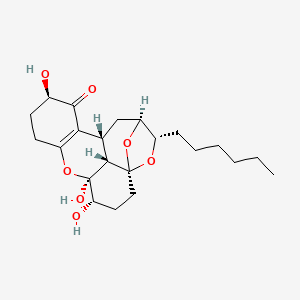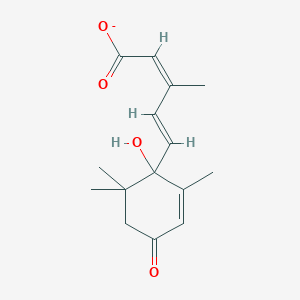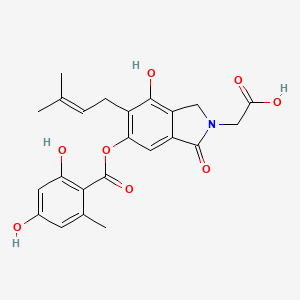
Sterenin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sterenin D is a natural product found in Stereum with data available.
Scientific Research Applications
1. Sterenin D as an Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1
Sterenin D, along with other compounds like sterenins A, B, and C, has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in steroid hormone metabolism, and its inhibition could have significant implications for diseases where steroid hormone balance is a factor (Mariko Ito-Kobayashi et al., 2008).
2. Antifungal Activities of Sterenin D
Sterenin D has demonstrated notable antifungal properties. In studies where it was isolated from liquid fermentations of the Chilean fungus Stereum hirsutum, Sterenin D showed significant antifungal activity against Botrytis cinerea, a pathogen known for causing grey mould in plants. This finding highlights Sterenin D's potential as a biofungicide alternative (P. Aqueveque et al., 2017).
3. Synthesis of Sterenin D
The synthesis of Sterenin D has been a subject of research due to its potential applications. The first total synthesis of Sterenin D, as well as Sterenins A and C, was achieved through methods involving regioselective introduction of a prenyl group and construction of an isoindolinone skeleton. Such synthetic approaches are vital for facilitating the study and utilization of Sterenin D in various scientific and medicinal contexts (T. Shinozuka et al., 2008).
properties
Product Name |
Sterenin D |
|---|---|
Molecular Formula |
C23H23NO8 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[5-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-hydroxy-6-(3-methylbut-2-enyl)-3-oxo-1H-isoindol-2-yl]acetic acid |
InChI |
InChI=1S/C23H23NO8/c1-11(2)4-5-14-18(32-23(31)20-12(3)6-13(25)7-17(20)26)8-15-16(21(14)29)9-24(22(15)30)10-19(27)28/h4,6-8,25-26,29H,5,9-10H2,1-3H3,(H,27,28) |
InChI Key |
IMPZRHMUHJDKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=C(C(=C3CN(C(=O)C3=C2)CC(=O)O)O)CC=C(C)C)O)O |
synonyms |
sterenin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



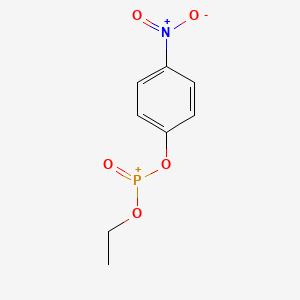
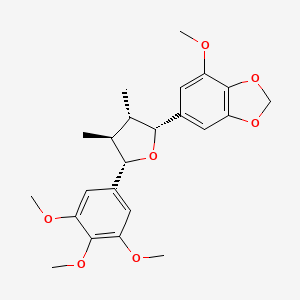
![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)
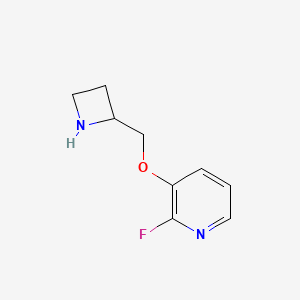
![methyl 7-[(1R,2S,3S)-3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1262352.png)

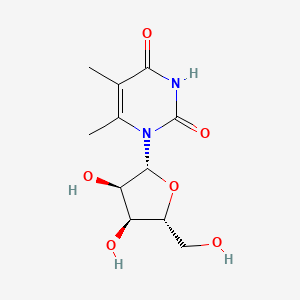

![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
